molecular formula C13H12N2O4 B5577543 5-NITRO-N-PHENETHYL-2-FURAMIDE

5-NITRO-N-PHENETHYL-2-FURAMIDE

Cat. No.: B5577543
M. Wt: 260.24 g/mol
InChI Key: SJKVNWXSVBJHHH-UHFFFAOYSA-N
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Description

5-NITRO-N-PHENETHYL-2-FURAMIDE is a chemical compound with the molecular formula C13H12N2O4. It belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a nitro group, a phenethyl group, and a furan ring, making it a unique and versatile molecule in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-NITRO-N-PHENETHYL-2-FURAMIDE typically involves the reaction of 5-nitro-2-furaldehyde with phenethylamine under specific conditions. One common method includes the use of a condensation reaction, where the aldehyde group of 5-nitro-2-furaldehyde reacts with the amine group of phenethylamine to form the desired amide. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-NITRO-N-PHENETHYL-2-FURAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-NITRO-N-PHENETHYL-2-FURAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-NITRO-N-PHENETHYL-2-FURAMIDE involves its interaction with bacterial DNA. The compound binds to bacterial DNA, leading to the inhibition of DNA replication and protein synthesis. This results in the bactericidal activity of the compound, effectively killing the bacteria. The nitro group plays a crucial role in this mechanism, as it is involved in the formation of reactive intermediates that interact with the DNA .

Comparison with Similar Compounds

Similar Compounds

    Furazolidone: Another nitrofuran derivative with similar antibacterial properties.

    Nitrofurantoin: A nitrofuran antibiotic used to treat urinary tract infections.

    Nitrofurazone: Used as a topical antibacterial agent.

Uniqueness

5-NITRO-N-PHENETHYL-2-FURAMIDE is unique due to its specific structural features, such as the phenethyl group and the furan ring, which contribute to its distinct biological activities. Compared to other nitrofuran derivatives, it may exhibit different pharmacokinetic properties and a broader spectrum of activity against various bacterial strains .

Properties

IUPAC Name

5-nitro-N-(2-phenylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c16-13(11-6-7-12(19-11)15(17)18)14-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKVNWXSVBJHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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